molecular formula C26H27N5O4 B2365291 benzyl [9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate CAS No. 923399-74-0

benzyl [9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate

Cat. No. B2365291
M. Wt: 473.533
InChI Key: ZEMRVVZUSXJZKB-UHFFFAOYSA-N
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Description

Benzyl [9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate is an organic compound with the molecular formula C26H27N5O4 .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. One common method for synthesizing benzyl derivatives is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide in the presence of a palladium catalyst . The organoboron reagents used in this reaction are typically based on 9-borabicyclo[3.3.1]nonane (9-BBN), disiamylborane (sia), and dicyclohexylborane .


Molecular Structure Analysis

The molecular structure of benzyl [9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate is likely to be complex due to the presence of multiple functional groups. The benzyl group is attached to a pyrimido[2,1-f]purin-3(2H)-yl]acetate moiety, which contains a hexahydropyrimido ring system . The 2,4-dimethylphenyl group is another substituent on the molecule .


Chemical Reactions Analysis

The chemical reactions involving benzyl [9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate could be numerous and varied, depending on the reaction conditions and the reagents used. As mentioned earlier, one potential reaction could be the Suzuki–Miyaura cross-coupling reaction .

Scientific Research Applications

Chemical Mechanism and Reactivity

The compound's reactivity, especially concerning lignin model compounds, shows significant variations based on the structural differences and the presence of specific groups like the γ-hydroxymethyl group. It's indicated that the hydride transfer mechanism is a crucial reaction route for benzyl-cation-type intermediates derived from these compounds, playing a more significant role than previously expected (Yokoyama, 2015).

Biological Activities and Pharmaceutical Applications

  • Organotin complexes exhibit remarkable antituberculosis activity, with the structure of the organotin moiety contributing significantly to the activity. Triorganotin(IV) complexes, in particular, demonstrate superior activity compared to their diorganotin(IV) counterparts (Iqbal, Ali, & Shahzadi, 2015).
  • The synthesis of 3-hydroxycoumarin and its derivatives, including their reactivity and various biological applications, is of significant interest. The compound is utilized in various fields, including genetics, pharmacology, and microbiology (Yoda, 2020).

Advanced Oxidation Processes

The compound's role in advanced oxidation processes, particularly in the degradation of recalcitrant compounds like acetaminophen (ACT), is notable. The review addresses ACT by-products, their biotoxicity, and proposed degradation pathways, highlighting the compound's potential in environmental remediation (Qutob, Hussein, Alamry, & Rafatullah, 2022).

properties

IUPAC Name

benzyl 2-[9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O4/c1-17-10-11-20(18(2)14-17)29-12-7-13-30-22-23(27-25(29)30)28(3)26(34)31(24(22)33)15-21(32)35-16-19-8-5-4-6-9-19/h4-6,8-11,14H,7,12-13,15-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMRVVZUSXJZKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 2-[9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

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